Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Catalog No.
S2783094
CAS No.
130548-92-4
M.F
C33H37NO14
M. Wt
671.652
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(beta-D-Glc(Ac)4)-OH

CAS Number

130548-92-4

Product Name

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid

Molecular Formula

C33H37NO14

Molecular Weight

671.652

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1

InChI Key

PTSXZIRHPAUPGC-ZJFLVNNCSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available

Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].

  • Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group attached to the N-terminus (amino group) of the threonine amino acid. Protecting groups prevent unwanted side reactions during peptide synthesis [].
  • Thr (Threonine): This is a naturally occurring L-amino acid commonly found in proteins [].
  • β-D-Glc(Ac)4 (β-D-Glucosyl(Acetate)4): This is a carbohydrate moiety attached to the threonine side chain. It consists of a β-D-glucose sugar molecule with four acetate groups (Ac) attached [].

Potential Applications in Peptide Synthesis

Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:

  • Folding and stability [].
  • Biological activity [].
  • Interaction with other molecules [].

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a specialized compound featuring a threonine amino acid linked to a beta-D-glucopyranosyl moiety that is acetylated at four positions. The full chemical name reflects its structure, where "Fmoc" stands for 9-fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis. This compound is notable for its potential applications in glycopeptide synthesis and studies related to carbohydrate-protein interactions. The molecular formula is C33H37NO, and it has a molecular weight of approximately 495.66 g/mol .

Typical of amino acids and glycosides, including:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group for further coupling reactions.
  • Glycosylation: The beta-D-glucose moiety can participate in glycosylation reactions, which are critical in forming glycopeptides.
  • Acetylation: The acetyl groups on the glucopyranosyl unit can be selectively removed or modified, impacting the compound's solubility and reactivity .

Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits biological activities primarily associated with glycopeptides. Glycopeptides are known to play significant roles in biological processes such as:

  • Cell Signaling: They can participate in cell-cell interactions and signaling pathways.
  • Antimicrobial Activity: Some glycopeptides exhibit antibacterial properties, making them candidates for therapeutic applications.
  • Immune Response Modulation: Glycosylation can influence how proteins interact with immune cells, potentially impacting immune responses .

The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves:

  • Solid-Phase Peptide Synthesis (SPPS): Utilizing Fmoc chemistry allows for stepwise addition of amino acids while minimizing racemization.
  • Glycosylation Steps: Incorporating the beta-D-glucose moiety through selective glycosylation reactions.
  • Post-Synthetic Modifications: Acetyl groups can be added or removed based on desired properties .

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is utilized in several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing glycopeptides that may have enhanced biological activities.
  • Bioconjugation: The compound can be conjugated with other biomolecules for research purposes or therapeutic development.
  • Drug Development: Its unique structure may contribute to the design of new drugs targeting specific biological pathways .

Research into the interactions of Fmoc-Thr(beta-D-Glc(Ac)4)-OH often focuses on:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can reveal insights into its biological functions.
  • Receptor Interactions: Investigating how glycopeptides affect receptor binding and activation can inform drug design strategies .

Several compounds share structural similarities with Fmoc-Thr(beta-D-Glc(Ac)4)-OH, including:

Compound NameStructure/FeaturesUnique Aspects
Fmoc-L-ThreonineBasic threonine structure without sugar modificationLacks glycosylation; simpler structure
Fmoc-L-Serine((Ac)3-beta-D-Glc)-OHSerine linked to a beta-D-glucose unitDifferent amino acid; varying biological activity
Fmoc-L-TyrosineTyrosine without sugar modificationAromatic side chain; different reactivity profile
Fmoc-L-Serine((Ac)4-beta-D-Gal)-OHSerine linked to a beta-D-galactose unitVariation in sugar structure; potential different interactions

Fmoc-Thr(beta-D-Glc(Ac)4)-OH stands out due to its specific combination of threonine and extensive acetylated glucopyranosyl modifications, which may confer unique properties not found in simpler or differently modified compounds. This uniqueness enhances its potential utility in biochemical research and therapeutic applications .

Chemical Synthesis via Nickel-Catalyzed Glycosylation

C(2)-N-Ortho-(Trifluoromethyl)benzylidenamino Donor Strategy

A pivotal innovation in synthesizing Fmoc-Thr(beta-D-Glc(Ac)4)-OH involves the use of C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors to establish the challenging 1,2-cis-2-amino glycosidic bond [2] [6]. Traditional methods relying on C(2)-azido donors face limitations due to the explosive nature of diazotransfer reactions and poor stereoselectivity [2]. By contrast, the nickel-catalyzed approach employs Ni(4-F-PhCN)₄(OTf)₂ to mediate the coupling of Fmoc-protected threonine with glycosyl donors bearing a C(2)-ortho-(trifluoromethyl)benzylidene group [2] [6]. This donor strategy eliminates the need for azido intermediates while enhancing α-selectivity through steric and electronic modulation of the glycosylation transition state [2] [6].

The reaction proceeds via a substoichiometric nickel-catalyzed mechanism, where the metal coordinates to the donor’s trifluoroacetimidate group, facilitating selective activation [2] [6]. This method achieves 66% yield of the desired 1,2-cis-glycoside on a gram scale, with no detectable β-anomer formation [6]. The ortho-trifluoromethyl group on the benzylidene moiety further stabilizes the intermediate, preventing undesired side reactions [2].

α-Selectivity Control in 1,2-cis Glycosidic Bond Formation

Controlling α-selectivity in 1,2-cis glycosidic bonds is critical for mimicking natural glycopeptide structures. The nickel-catalyzed system achieves near-exclusive α-anomer formation through a double Sₙ2 inversion mechanism [3] [6]. Initially, the nickel catalyst promotes inversion at the anomeric center during donor activation, followed by a second inversion during nucleophilic attack by the threonine hydroxyl group [2] [6]. Computational studies suggest that the bulky ortho-trifluoromethylbenzylidene group enforces a steric bias, favoring axial attack and stabilizing the α-configured transition state [2] [6].

Comparative studies with phenanthroline-based catalysts demonstrate that nickel’s unique electronic properties are essential for α-selectivity [3]. For example, phenanthroline catalysts yield α-1,2-cis-fluorinated glycosides but require higher catalyst loadings and exhibit lower efficiency for 2-amino glycosides [3]. In contrast, Ni(4-F-PhCN)₄(OTf)₂ enables α-selectivity at 0.2 equivalents, making it more practical for large-scale applications [6].

Alternative Routes Using Azido-Free Donors

To circumvent the safety and selectivity issues of azido donors, researchers have developed azido-free pathways leveraging N-arylidene-protected glycosyl donors. One approach utilizes C(2)-N-ortho-nitrobenzylidenamino donors, which undergo reductive cleavage post-glycosylation to reveal the free amino group [2] [4]. However, the ortho-trifluoromethyl variant offers superior stability and selectivity due to its electron-withdrawing properties [2] [6].

Another strategy involves 2-deoxy-2-phthalimido donors, as demonstrated in the synthesis of antifreeze glycoprotein analogs [4]. Here, a galactopyranosyl donor with a phthalimido group at C(2) is coupled to threonine using silver triflate activation [4]. While this method avoids azides, it requires harsh deprotection conditions (e.g., hydrazine) and yields mixed α/β ratios, necessitating chromatographic separation [4]. By comparison, the nickel-catalyzed route provides a cleaner and more scalable alternative [6].

Large-Scale Production Protocols (Gram-Scale Optimization)

Scalable synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH has been achieved through gram-scale nickel-catalyzed glycosylation (Table 1) [2] [6]. Key optimizations include:

  • Donor-Acceptor Stoichiometry: A 1.2:1 ratio of glycosyl donor to threonine minimizes side reactions while ensuring high conversion [6].
  • Catalyst Loading: Substoichiometric Ni(4-F-PhCN)₄(OTf)₂ (0.2 equivalents) reduces costs without compromising yield or selectivity [6].
  • Global Deprotection: Post-glycosylation, tetraacetylated intermediates are deprotected using triethylamine and sodium hydroxide in methanol, achieving 99% yield of the final product [2] [6].

Table 1. Gram-Scale Synthesis Parameters

ParameterValue
Scale1.18 g (batch A + B combined)
Glycosylation Yield66%
α-Selectivity>99:1 α:β
Deprotection Yield99%

This protocol has been validated for producing multi-gram quantities of Fmoc-Thr(beta-D-Glc(Ac)4)-OH, with applications in solid-phase glycopeptide synthesis [4] [6].

XLogP3

2.6

Dates

Modify: 2023-08-17

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